Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde

Druglikeness Lipophilicity Permeability

Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde (CAS 1932598-18-9) is a synthetic small-molecule building block featuring a 1-methylimidazole moiety connected to a tetrahydropyran (oxane) ring bearing a reactive aldehyde group at the 3-position. With a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol, this compound is supplied as a racemic mixture of the (2R,3R) enantiomer, primarily utilized as a versatile intermediate in medicinal chemistry programs for constructing more complex, potentially bioactive molecules.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 1932598-18-9
Cat. No. B3019294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde
CAS1932598-18-9
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCN1C=CN=C1C2C(CCCO2)C=O
InChIInChI=1S/C10H14N2O2/c1-12-5-4-11-10(12)9-8(7-13)3-2-6-14-9/h4-5,7-9H,2-3,6H2,1H3/t8-,9+/m0/s1
InChIKeyKMLMEDCAUOPOGL-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde (CAS 1932598-18-9): A Specialized Racemic Building Block for Heterocyclic Synthesis


Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde (CAS 1932598-18-9) is a synthetic small-molecule building block featuring a 1-methylimidazole moiety connected to a tetrahydropyran (oxane) ring bearing a reactive aldehyde group at the 3-position [1]. With a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol, this compound is supplied as a racemic mixture of the (2R,3R) enantiomer, primarily utilized as a versatile intermediate in medicinal chemistry programs for constructing more complex, potentially bioactive molecules .

Critical Structural Differentiation of Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde from Common In-Class Analogs


While a basic imidazole-carbaldehyde scaffold is common, simple substitution with its closest analogs, such as the oxolane (tetrahydrofuran) variant (CAS 1934968-14-5) or the regioisomeric ketone (CAS 1492724-25-0), is not scientifically equivalent [1]. The unique combination of the specific (2R,3R) racemic stereochemistry on a six-membered oxane ring, as opposed to a five-membered oxolane, directly influences key physicochemical properties like lipophilicity (XLogP) and topological polar surface area (TPSA) [2]. These quantifiable differences critically impact bioavailability, solubility, and the steric environment during receptor binding or subsequent synthetic transformations, making each analog a distinct chemical entity with non-interchangeable properties for structure-activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde


Enhanced Lipophilicity (XLogP3-AA) over the Oxolane Analog

This compound exhibits a computed XLogP3-AA of -0.3, which is higher than the -0.7 value of its direct 5-membered oxolane analog, 2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde [1][2]. This 0.4 log unit difference represents a 2.5-fold increase in partition coefficient and can be a decisive factor in optimizing a lead compound's membrane permeability and oral absorption potential where a slight increase in lipophilicity is needed without drastically altering the core scaffold [1][2].

Druglikeness Lipophilicity Permeability

Slightly Increased Topological Polar Surface Area (TPSA) vs. Oxolane Analog

The topological polar surface area (TPSA) of this compound is 47.1 Ų, which is 3.0 Ų greater than the 44.1 Ų of the five-membered oxolane analog [1][2]. This modest increase, driven by the larger oxane ring, can influence intestinal absorption and blood-brain barrier penetration, offering a subtle tuning knob for ADME property optimization that is not available with the oxolane scaffold [2].

Bioavailability Polar Surface Area Drug Design

Distinct Molecular Weight Differential for Scaffold Hopping

The molecular weight of this compound is 194.23 g/mol, which is 14.03 g/mol (7.8%) higher than the 180.20 g/mol of the oxolane analog [1][2]. This difference is a direct consequence of the ring expansion and provides a measurable lever for medicinal chemists seeking to explore scaffold hopping while maintaining the same pharmacophoric elements (imidazole and aldehyde). The heavier mass may also contribute to a slower metabolic rate in certain contexts [1].

Medicinal Chemistry Physicochemical Properties Fragment-Based Screening

Principal Application Scenarios for Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde Based on Evidence


Medicinal Chemistry Lead Optimization Tuning Pharmacokinetic Properties

When a lead series containing an oxolane-imidazole core shows suboptimal oral absorption due to high polarity (low logP), replacing it with rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde introduces a more lipophilic oxane ring. The +0.4 log unit increase in XLogP (from -0.7 to -0.3) and +3.0 Ų increase in TPSA, as quantified in Section 3, allow medchem teams to systematically explore the property space without changing the reactive aldehyde handle [1].

Scaffold Hopping Strategy in Kinase or Epigenetic Inhibitor Programs

For discovery programs targeting ATP-binding pockets or bromodomains where a 1-methylimidazole moiety is a key hinge-binder, this oxane-carbaldehyde offers a distinct molecular weight (+14.03 g/mol) and shape compared to the standard oxolane. Procuring this specific building block enables the synthesis of a focused library with bulkier, potentially more selective, inhibitors where the six-membered ring better fills a hydrophobic pocket, as supported by the physicochemical data in Section 3 [1].

Intermediate for Bioactive Conjugate Synthesis

The racemic (2R,3R) configuration provides a defined relative stereochemistry for the aldehyde and imidazolyl substituents on the oxane ring. This is crucial for synthesizing diastereomerically pure final compounds via diastereoselective reactions (e.g., reductive amination, Grignard additions). The target compound's supplied purity (confirmed by NMR, HPLC, GC by vendors ) ensures reproducible stereochemical outcomes, a key advantage over using a random mixture of diastereomers.

Quote Request

Request a Quote for Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.